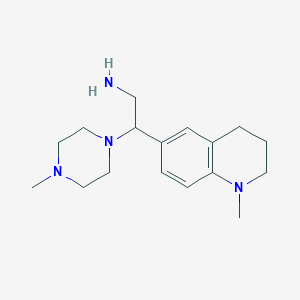
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine is a useful research compound. Its molecular formula is C17H28N4 and its molecular weight is 288.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
One area of application involves the synthesis and evaluation of antibacterial activities. For instance, temafloxacin hydrochloride, which shares a structural relation through its piperazine moiety, has been studied for its potent antibacterial properties as a member of the 4-pyridone-3-carboxylic acid class of antimicrobial agents. This research underscores the importance of such structures in developing broad-spectrum antimicrobial agents, with temafloxacin showing significant in vitro and minor in vivo antibacterial activities (Chu et al., 1991).
Hydrolysis Studies
Hydrolysis reactions involving compounds with structural similarities have been explored to understand their chemical behavior and potential applications. The study on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines, including compounds with tetrahydroquinoline structures, provides insights into their stability and reactivity. Such research informs the design and synthesis of new chemical entities with desired properties (Iwanami et al., 1964).
Cancer Research and Anticancer Activity
The structural motif of tetrahydroquinoline is also significant in cancer research. Compounds containing the tetrahydroisoquinoline scaffold have been evaluated for their anticancer activities. The tetrahydroisoquinoline derivatives, including those with modifications at the C-3 position, have shown promise in anticancer drug development due to their specific molecular targets and varied levels of activity depending on the nature of heterocyclic substituents. Such studies contribute to the discovery of new therapeutic agents with potential efficacy against cancer (Konovalenko et al., 2022).
Antituberculosis and Cytotoxicity Studies
Research on 3-heteroarylthioquinoline derivatives has included their synthesis and evaluation for antituberculosis activity and cytotoxicity. These studies highlight the potential of tetrahydroquinoline-related compounds in treating infectious diseases like tuberculosis, with some derivatives showing significant activity against Mycobacterium tuberculosis. Such research underscores the importance of structural diversity in discovering new drugs for infectious diseases (Chitra et al., 2011).
Neuropharmacology and CNS Activity
Compounds structurally related to 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine have been explored for their central nervous system (CNS) activity, including potential anorectic action and analgesic properties. Such studies demonstrate the relevance of tetrahydroquinoline derivatives in developing new therapeutics for CNS disorders, contributing to a better understanding of serotoninergic systems and pain management (Malinka et al., 2001).
Properties
IUPAC Name |
2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-19-8-10-21(11-9-19)17(13-18)15-5-6-16-14(12-15)4-3-7-20(16)2/h5-6,12,17H,3-4,7-11,13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANTUAMJUURSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)

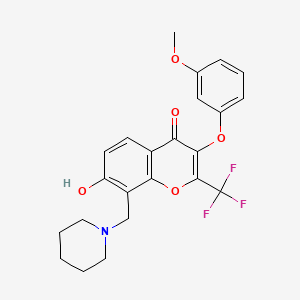
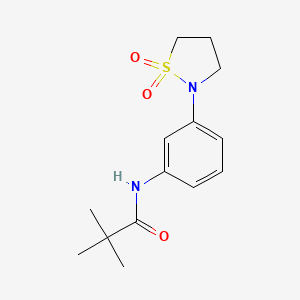
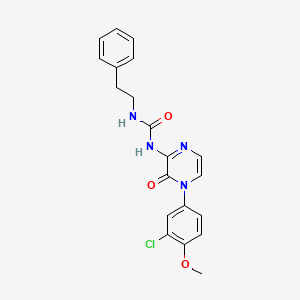
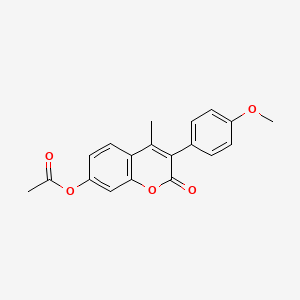
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/no-structure.png)
